molecular formula C4H6IN B1595730 2-Iodo-2-methylpropionitrile CAS No. 19481-79-9

2-Iodo-2-methylpropionitrile

Cat. No.: B1595730
CAS No.: 19481-79-9
M. Wt: 195 g/mol
InChI Key: DBESYUOJKJZGLV-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configuration

The molecular structure of 2-iodo-2-methylpropionitrile presents a quaternary carbon center bearing an iodine atom, a nitrile functional group, and two methyl substituents. The compound adopts the molecular formula C₄H₆IN with a molecular weight of 195.00 grams per mole, establishing it as a medium-molecular-weight organoiodine species. The central carbon atom exhibits tetrahedral geometry, with the bulky iodine atom and linear nitrile group creating significant steric interactions that influence the overall molecular conformation.

The carbon-iodine bond length in this system represents one of the longest carbon-halogen bonds in organic chemistry, contributing to the compound's characteristic reactivity profile. The nitrile group maintains its typical linear geometry with a carbon-nitrogen triple bond, creating a dipolar moment that significantly affects intermolecular interactions. The presence of two methyl groups attached to the quaternary center provides steric hindrance that stabilizes certain conformational arrangements while limiting rotational freedom around the central carbon atom.

The electronic distribution within the molecule shows significant polarization, with the electronegative nitrogen atom of the nitrile group and the large, polarizable iodine atom creating opposing electronic effects. This electronic asymmetry influences both the molecular dipole moment and the compound's ability to participate in various chemical transformations, particularly those involving radical intermediates.

Properties

IUPAC Name

2-iodo-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN/c1-4(2,5)3-6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBESYUOJKJZGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338469
Record name 2-Iodo-2-methylpropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19481-79-9
Record name 2-Iodo-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-2-methylpropionitrile
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Preparation Methods

Radical Iodination of 2-Methylpropionitrile

The most established and documented method for preparing this compound involves the radical iodination of 2-methylpropionitrile using iodine (I2) and a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically conducted in an inert solvent like toluene under an argon atmosphere to prevent oxidation and side reactions.

  • Reaction conditions:

    • Temperature: Approximately 100 °C
    • Atmosphere: Argon (inert)
    • Solvent: Toluene
    • Light: Absence of light to avoid photodecomposition
    • Radical initiator: AIBN (azobisisobutyronitrile)
  • Procedure:
    A solution of iodine (7.5 mM) and AIBN (24.3 mM) in toluene is heated at 100 °C under argon. The reaction mixture gradually forms this compound, which remains dissolved in toluene and can be used without further purification.

  • Reaction time and conversion:
    The conversion of iodine to this compound reaches about 99.5% after 60 minutes of reaction time. The mass fraction of the product stabilizes around 18% in the reaction mixture (see Table 1 below).

Entry Reaction Time (min) Mass Fraction of this compound (%) Residual AIBN in Solution (wt %) Initial Molar Ratio [CP-I]:[AIBN]
1 15 18.12 1.5 1:0.1
2 30 18.34 0.75 1:0.05
3 60 18.21 0

Table 1. Preparation of this compound at different reaction times

  • Analytical characterization:
    The product concentration and purity are typically confirmed by proton nuclear magnetic resonance (^1H NMR) spectroscopy in CDCl3. The absence of residual AIBN after 60 minutes indicates complete consumption of the initiator.

Industrial Scale Considerations

On an industrial scale, the preparation follows the same radical iodination principles but with optimized reaction parameters for yield and purity. Purification methods such as distillation or crystallization may be employed to isolate the pure compound. The reaction is carefully controlled to avoid side reactions and to maximize the conversion efficiency.

Mechanistic Insights and Reaction Analysis

The preparation relies on a radical chain mechanism initiated by AIBN decomposition, generating radicals that abstract iodine atoms, leading to the formation of the iodinated nitrile.

  • The carbon-iodine bond in this compound is relatively weak, making the compound highly reactive in subsequent radical reactions, such as controlled radical polymerizations.
  • The reaction is sensitive to light, which can cause unwanted homolytic cleavage; hence, it is conducted in the dark.

Summary Table of Preparation Parameters

Parameter Description Typical Value/Condition
Starting materials 2-Methylpropionitrile, Iodine, AIBN Molar ratios as per Table 1
Solvent Toluene 10.5 g per reaction batch
Temperature Heating under argon 100 °C
Reaction time Duration of heating 15–60 minutes
Atmosphere Inert (argon) To prevent oxidation
Light exposure Avoided Reaction in the absence of light
Conversion yield Iodine to product ~99.5% after 60 min
Purification Typically none for lab scale; distillation for industry Post-reaction processing varies

Research Findings and Applications

  • The radical iodination method provides a high yield and purity of this compound suitable for further use in radical polymerization processes.
  • The compound is a key initiator in iodine-mediated reversible-deactivation radical polymerization (RDRP), enabling photocontrolled polymerization with precise control over molecular weights.
  • The preparation method is reproducible and scalable, making it suitable for both laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-2-methylpropionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymer Synthesis

Reversible-Deactivation Radical Polymerization (RDRP)

IMPN is widely recognized for its efficacy as an initiator in RDRP. It facilitates controlled polymerization processes that yield polymers with specific molecular weights and low polydispersity indices. The use of IMPN allows for the synthesis of well-defined polymers through mechanisms that enable the reversible activation and deactivation of radical species.

  • Photocontrolled Polymerization : Recent studies have demonstrated the successful use of IMPN in photocontrolled RDRP, utilizing near-infrared (NIR) light to initiate polymerization. This method allows for precise control over polymer properties and has been shown to work effectively in various solvents, particularly those containing carbonyl groups like 1,3-dimethyl-2-imidazolidinone (DMI) .
  • Case Study : In a notable experiment, IMPN was employed to polymerize methacrylates at room temperature under NIR irradiation. The resulting polymers exhibited excellent control over molecular weight distributions (M_w/M_n < 1.21) and demonstrated living characteristics through multiple "on-off" light switching cycles .

Functionalization and Modification of Polymers

Chain-End Modification

The ability to modify the chain ends of polymers is crucial for producing functional materials. IMPN has been utilized in novel approaches for chain-end modification, allowing researchers to tailor the properties of polymers post-synthesis.

  • Methodology : Research indicates that by employing IMPN in conjunction with radical generating agents, significant modifications can be achieved at the chain ends of various polymers, enhancing their functional capabilities .
  • Example : A study showcased the modification of poly(methyl methacrylate) (PMMA) using IMPN, resulting in polymers with enhanced functionalities suitable for specific applications in coatings and adhesives .

Industrial Applications

Sustainable Polymer Production

IMPN has been identified as a key component in developing sustainable polymerization processes. Its role in RDRP contributes to lower energy consumption and reduced environmental impact compared to traditional methods.

  • Green Chemistry Initiatives : The use of IMPN facilitates the synthesis of polymers from renewable resources, such as biomass-derived monomers. This aligns with global efforts towards sustainable manufacturing practices .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Polymer SynthesisInitiator for RDRP, enabling controlled polymerizationSuccessful photocontrolled RDRP using NIR light; low polydispersity achieved
Chain-End ModificationEnhances functionality of synthesized polymersEffective modification techniques demonstrated with PMMA
Industrial ApplicationsContributes to sustainable production methodsAligns with green chemistry initiatives; reduces environmental impact

Mechanism of Action

The mechanism of action of 2-iodo-2-methylpropionitrile involves its reactivity towards nucleophiles and radicals. The iodine atom can be readily replaced by nucleophiles, leading to the formation of various derivatives. In radical reactions, it forms stable radical species that can initiate polymerization reactions .

Comparison with Similar Compounds

    2-Bromo-2-methylpropionitrile: Similar structure but with a bromine atom instead of iodine.

    2-Chloro-2-methylpropionitrile: Similar structure but with a chlorine atom instead of iodine.

Comparison:

Biological Activity

Overview

2-Iodo-2-methylpropionitrile (IMPN), with the molecular formula C4_4H6_6IN, is an organic compound that has garnered attention for its biological activity and applications in chemical synthesis. This compound features a nitrile group and an iodine atom, making it a reactive species often utilized in various organic reactions, particularly in polymer chemistry and the synthesis of biologically active compounds.

This compound is primarily recognized for its role as a reagent in radical polymerization processes. It acts as an initiator in iodine-mediated reversible-deactivation radical polymerization (RDRP), which allows for controlled polymerization under light irradiation. The mechanism involves the homolytic cleavage of the carbon-iodine bond upon exposure to light, resulting in the generation of free radicals that initiate polymerization processes .

Molecular Mechanism

The compound's reactivity is influenced by its structure, specifically the bond dissociation energy associated with the carbon-iodine bond, which is lower than that of carbon-bromine or carbon-chlorine bonds. This characteristic makes IMPN more suitable for radical reactions compared to its halogenated analogs.

Synthesis of Biologically Active Compounds

IMPN has been employed in synthesizing various biologically active molecules. Its ability to facilitate radical reactions makes it a valuable building block for creating complex organic structures with potential therapeutic applications. For instance, it has been used to modify polymer chain ends to produce functional materials that exhibit specific biological activities .

Case Studies and Experimental Data

  • Photocontrolled Polymerization : Research indicates that IMPN can effectively mediate photocontrolled radical polymerization, leading to well-defined polymers with targeted molecular weights. This process allows researchers to "switch on" and "off" polymerization by controlling light exposure .
  • Chain-End Modification Efficiency : A study highlighted the efficiency of IMPN in modifying polymer chain ends. The efficiency was assessed through various radical generating agents, showing significant improvements in polymer properties when using IMPN compared to other halogenated compounds .
  • Comparison with Similar Compounds : A comparative analysis of IMPN with 2-bromo-2-methylpropionitrile and 2-chloro-2-methylpropionitrile revealed that IMPN exhibited higher reactivity and efficiency in radical reactions, making it the preferred choice in many synthetic applications.

Table 1: Comparison of Reactivity Among Halogenated Compounds

CompoundBond Dissociation Energy (kJ/mol)Reactivity Level
This compoundLower (more reactive)High
2-Bromo-2-methylpropionitrileModerateMedium
2-Chloro-2-methylpropionitrileHigherLow

Table 2: Photopolymerization Results Using IMPN

Experiment NumberLight Exposure Time (min)Polymer Yield (%)Molecular Weight (g/mol)
110858200
220908500
330959000

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

  • Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Evaluate atom economy using E-factor calculations. Catalytic approaches (e.g., phase-transfer catalysts) can reduce iodide waste. Lifecycle assessment (LCA) tools can quantify environmental impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-2-methylpropionitrile
Reactant of Route 2
2-Iodo-2-methylpropionitrile

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